3-Amino-4-bromobenzenesulfonamide

Overview

Description

3-Amino-4-bromobenzenesulfonamide is a chemical compound . It belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities .

Synthesis Analysis

Sulfonamides, including 3-Amino-4-bromobenzenesulfonamide, can be synthesized through various methods. One common method involves the amidation reaction . The intermediate formed gives 4-acetamidobenzenesulphonamide in the presence of ammonia. The final step of the synthesis involves hydrolysis in acidic medium to form 4-aminobenzenesulfonamide .Molecular Structure Analysis

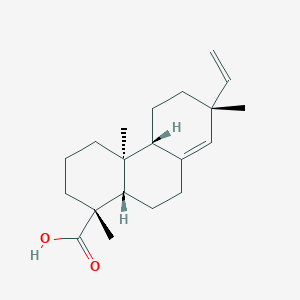

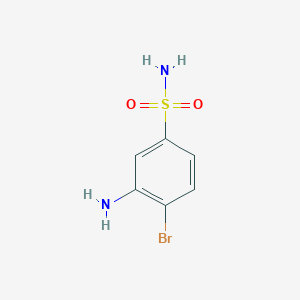

The molecular formula of 3-Amino-4-bromobenzenesulfonamide is C6H7BrN2O2S . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .Chemical Reactions Analysis

Sulfonamides, including 3-Amino-4-bromobenzenesulfonamide, can participate in various chemical reactions. For instance, 4-Bromobenzenesulfonamide was used as a reagent in the preparation of cobalt (III) complexes of N,R-sulfonyldithiocarbimate anion .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-4-bromobenzenesulfonamide is 251.101 Da . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications

Proteomics Research

“3-Amino-4-bromobenzenesulfonamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes .

Antibacterial Drugs

Sulfonamides, including “3-Amino-4-bromobenzenesulfonamide”, have been used as antibacterial drugs for decades . They inhibit the growth and multiplication of bacteria by preventing the synthesis of folic acid, which is essential for their growth .

Antitumor Activity

Sulfonamide compounds have unique antitumor activities . For example, SLC-0111, sulofenur, indisulam, and pozapanib have been proven to have good anticancer effects and are currently applied in clinical trials .

Antidiabetic Activity

Sulfonamide compounds also exhibit antidiabetic activities . They can be used to manage blood sugar levels in people with diabetes .

Antiviral Activity

Sulfonamides have shown potential in antiviral research . They can inhibit the replication of certain viruses, providing a potential treatment option for viral infections .

Anti-cancer Activity

In addition to their antitumor activity, sulfonamides also have anti-cancer properties . They can inhibit the growth of cancer cells and induce apoptosis, a type of programmed cell death .

Physicochemical Property Analysis

The physicochemical properties of “3-Amino-4-bromobenzenesulfonamide” have been analyzed using techniques like Density Functional Theory (DFT), revealing some of its properties . This analysis provides references for understanding the physical and chemical properties of the molecule .

Synthesis of New Compounds

“3-Amino-4-bromobenzenesulfonamide” can be used as a starting material in the synthesis of new compounds . These new compounds can have a wide range of biological applications in medicine and as pesticides .

Mechanism of Action

Target of Action

The primary target of 3-Amino-4-bromobenzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX genes is often associated with changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia .

Mode of Action

3-Amino-4-bromobenzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, which disrupts its normal function .

Biochemical Pathways

The inhibition of CA IX by 3-Amino-4-bromobenzenesulfonamide affects the tumor cells’ metabolism . Specifically, it disrupts the shift of tumor cells to anaerobic glycolysis, a process that is often observed in hypoxic tumor environments . This disruption can lead to a significant modification in pH within the tumor environment .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body . These properties greatly impact the bioavailability of a drug, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of CA IX by 3-Amino-4-bromobenzenesulfonamide has been shown to have antiproliferative effects . Specifically, certain derivatives of the compound have shown significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, these derivatives have shown remarkable selectivity for CA IX over CA II .

Action Environment

The action of 3-Amino-4-bromobenzenesulfonamide can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the pH of the tumor environment . Additionally, the compound’s action can be influenced by the presence of other compounds, such as organoboron reagents, which are often used in Suzuki–Miyaura (SM) coupling reactions .

Safety and Hazards

While specific safety and hazard information for 3-Amino-4-bromobenzenesulfonamide was not found, it’s worth noting that sulfonamides in general can cause various side effects including diseases of the digestive and respiratory tracts . They may also cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

properties

IUPAC Name |

3-amino-4-bromobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFMHQSAEAOXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-bromobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine](/img/structure/B3039190.png)

![2-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B3039191.png)